Dermaseptin DRG2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RGLWSKIKEAGKAALTAAGKAALGAVSDAV |
Origin of Product |
United States |
Molecular Architecture and Functional Determinants of Dermaseptin Drg2
Primary Amino Acid Sequence Analysis and Distinctive Motifs
The primary structure of a peptide, the linear sequence of its amino acids, is the fundamental determinant of its higher-order structure and function. The gene encoding Dermaseptin (B158304) DRG2, Drg2, has a two-exon structure. nih.govscience.govscience.govscience.gov Exon 1 encodes a 22-residue signal peptide and the first three amino acids of an acidic pro-piece. nih.govscience.govscience.govscience.gov Exon 2 encodes the remaining 18 acidic residues of the pro-piece, a Lys-Arg processing signal, and the 32-residue mature Dermaseptin DRG2 peptide. nih.govscience.govscience.govscience.gov
The amino acid sequence of this compound is RGLWSKIKEAGKAALTAAGKAALGAVSDAV. This sequence is rich in hydrophobic residues and contains several cationic lysine (B10760008) (K) residues, which are crucial for its antimicrobial activity. A distinctive feature of many dermaseptins is a conserved tryptophan (Trp) residue near the N-terminus, which in this compound is at position 4 (W4). Additionally, a conserved motif, AA(A/G)KAAL(G/N)A, is often found in the central region of dermaseptins. researchgate.net
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Properties |
|---|---|---|---|
| 1 | Arginine | R | Cationic, Hydrophilic |
| 2 | Glycine (B1666218) | G | Hydrophobic |
| 3 | Leucine | L | Hydrophobic |
| 4 | Tryptophan | W | Hydrophobic, Aromatic |
| 5 | Serine | S | Polar, Uncharged |
| 6 | Lysine | K | Cationic, Hydrophilic |
| 7 | Isoleucine | I | Hydrophobic |
| 8 | Lysine | K | Cationic, Hydrophilic |
| 9 | Glutamic Acid | E | Anionic, Hydrophilic |
| 10 | Alanine (B10760859) | A | Hydrophobic |
| 11 | Glycine | G | Hydrophobic |
| 12 | Lysine | K | Cationic, Hydrophilic |
| 13 | Alanine | A | Hydrophobic |
| 14 | Alanine | A | Hydrophobic |
| 15 | Leucine | L | Hydrophobic |
| 16 | Threonine | T | Polar, Uncharged |
| 17 | Alanine | A | Hydrophobic |
| 18 | Alanine | A | Hydrophobic |
| 19 | Glycine | G | Hydrophobic |
| 20 | Lysine | K | Cationic, Hydrophilic |
| 21 | Alanine | A | Hydrophobic |
| 22 | Alanine | A | Hydrophobic |
| 23 | Leucine | L | Hydrophobic |
| 24 | Glycine | G | Hydrophobic |
| 25 | Alanine | A | Hydrophobic |
| 26 | Valine | V | Hydrophobic |
| 27 | Serine | S | Polar, Uncharged |
| 28 | Aspartic Acid | D | Anionic, Hydrophilic |
| 29 | Alanine | A | Hydrophobic |
| 30 | Valine | V | Hydrophobic |
Secondary Structure Elucidation and Conformational Propensities
In aqueous solution, many antimicrobial peptides, including dermaseptins, adopt a random coil conformation. However, upon interaction with a membrane-mimicking environment, such as lipid vesicles or micelles, they undergo a conformational change to a more ordered structure. science.gov For many dermaseptins, this induced structure is an α-helix. researchgate.netnih.gov Circular dichroism spectroscopy studies on dermaseptins have shown a significant increase in α-helical content in the presence of hydrophobic media, with some reaching up to 80% α-helical conformation. nih.gov This transition to an α-helical structure is a critical step in their mechanism of action, allowing for the proper orientation and insertion of the peptide into the microbial membrane. researchgate.net
| Environment | Predominant Secondary Structure | Functional Implication |
|---|---|---|
| Aqueous Solution | Random Coil | Facilitates solubility and diffusion. |
| Membrane-Mimicking Environment (e.g., lipid bilayers) | α-Helix | Enables membrane interaction and disruption. |
Structural Features Governing Amphipathicity and Charge Distribution
A hallmark of many membrane-active antimicrobial peptides is their amphipathic nature, meaning they possess both hydrophobic and hydrophilic regions. When folded into an α-helix, these regions become segregated on opposite faces of the helix. This facial amphiphilicity is crucial for their interaction with and disruption of microbial membranes. researchgate.net
In this compound, the hydrophobic amino acids (such as Leucine, Alanine, and Valine) are positioned on one side of the helix, creating a nonpolar face that can interact with the lipid acyl chains of the membrane. The hydrophilic and charged residues, primarily the cationic lysine (K) residues, are located on the opposite face. researchgate.net This positively charged face interacts favorably with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. The net positive charge of this compound, conferred by its lysine and arginine residues, facilitates its initial electrostatic attraction to the anionic surface of bacterial and fungal cells.
| Structural Feature | Key Amino Acid Residues | Role in Function |
|---|---|---|
| Hydrophobic Face | L, W, I, A, V, G | Insertion into the hydrophobic core of the cell membrane. |
| Hydrophilic/Cationic Face | R, K, S, E, D | Initial electrostatic attraction to the negatively charged microbial membrane surface. |
| Net Positive Charge | R, K | Enhances binding to anionic microbial membranes. |
Influence of Specific Residues on Functional Conformation
The specific placement of certain amino acid residues within the this compound sequence has a profound impact on its structure and function.
Lysine (K) Residues: The multiple lysine residues are fundamental to the peptide's cationic nature. researchgate.net Their distribution along the sequence ensures a positively charged face on the α-helix, driving the initial interaction with microbial membranes.
Tryptophan (W) at Position 4: The tryptophan residue, with its large, hydrophobic indole (B1671886) side chain, is thought to play a key role in anchoring the peptide into the membrane interface.
Glycine (G) and Alanine (A) Residues: The abundance of small, flexible glycine and alanine residues contributes to the peptide's ability to adopt the necessary helical conformation upon membrane binding. Glycine, in particular, can introduce kinks or flexibility into the peptide backbone, which may be important for its function.
Proline (P) Absence: Notably, the primary sequence of this compound lacks proline residues within the potential helical region. Proline is known as a "helix breaker" and its absence is consistent with the formation of a stable α-helical structure upon membrane interaction.
| Residue(s) | Position(s) | Functional Contribution |
|---|---|---|
| Lysine (K) | 6, 8, 12, 20 | Contributes to the net positive charge and formation of the cationic face of the helix. |
| Tryptophan (W) | 4 | Acts as a membrane anchor due to its hydrophobic and aromatic nature. |
| Glycine (G) | 2, 11, 19, 24 | Provides conformational flexibility, aiding in the adoption of the α-helical structure. |
| Alanine (A) | 10, 13, 14, 17, 18, 21, 22, 25, 29 | Contributes to the hydrophobic face of the helix and stabilizes the helical structure. |
Biological Activities and Mechanistic Insights of Dermaseptin Drg2
Antimicrobial Spectrum and Potency in In Vitro Models
The dermaseptin (B158304) family, isolated from the skin secretions of frogs belonging to the Phyllomedusa genus, exhibits a wide range of antimicrobial activities. These peptides are generally cationic and adopt an α-helical structure in membrane-like environments, a key feature for their antimicrobial action.
Antibacterial Activity and Underlying Mechanisms
While specific minimum inhibitory concentration (MIC) values for Dermaseptin DRG2 are not readily found in published research, the dermaseptin family as a whole displays potent activity against both Gram-positive and Gram-negative bacteria. For instance, other members of the dermaseptin family have been extensively studied and their antibacterial potency documented.
The primary mechanism of antibacterial action for dermaseptins is believed to be membrane permeabilization. These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, they insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately cell death. This mode of action is often referred to as the "carpet" model, where the peptides accumulate on the membrane surface before disrupting it.
Interactive Data Table: Antibacterial Activity of Selected Dermaseptins
| Dermaseptin | Bacterial Strain | MIC (µg/mL) | Reference |
| Dermaseptin B2 | Escherichia coli ATCC 8739 | 3.75 | |
| Dermaseptin B2 | Escherichia coli 184 | 7.5 | |
| Recombinant DrsB1 | Pectobacterium carotovorum | 45 | frontiersin.org |
| Recombinant DrsB1 | Agrobacterium tumefaciens | 45 | frontiersin.org |
| Recombinant DrsB1 | Ralstonia solanacearum | 90 | frontiersin.org |
| Recombinant DrsB1 | Xanthomonas campestris | 90 | frontiersin.org |
| Dermaseptin S4 Derivative (K4-S4(1-16)) | Pseudomonas aeruginosa | Varies by strain | unb.br |
| Dermaseptin S4 Derivative (K4-S4(1-16)) | Staphylococcus aureus | Varies by strain | unb.br |
Antifungal Activity and Mechanistic Pathways
Dermaseptins have also been shown to possess significant antifungal activity against a variety of pathogenic yeasts and filamentous fungi. Although specific data for this compound is not available, studies on other dermaseptins, such as Dermaseptin S4, indicate potent fungicidal effects.
The proposed mechanism of antifungal action is similar to its antibacterial activity, primarily involving the disruption of the fungal cell membrane. The peptides interact with the fungal membrane, leading to increased permeability and cell lysis. Some studies suggest that beyond membrane disruption, certain dermaseptins may also have intracellular targets, although this is less well-characterized.
Interactive Data Table: Antifungal Activity of a Dermaseptin Derivative
| Dermaseptin | Fungal Strain | MIC (µg/mL) | Reference |
| Recombinant DrsB1-CBD | Alternaria alternata | 10 | frontiersin.org |
| Recombinant CBD-DrsB1 | Alternaria alternata | 20 | frontiersin.org |
| DrsB1 peptide | Alternaria alternata | 30 | frontiersin.org |
Antiparasitic Activity and Mode of Action
The antiparasitic potential of the dermaseptin family has been demonstrated against several protozoan parasites. For example, derivatives of Dermaseptin S3 and S4 have shown the ability to target malaria parasites. While specific studies on this compound are lacking, the general activity of the family suggests it may also possess antiparasitic properties.
The mode of action against parasites is also thought to be membrane-centric. The peptides can disrupt the plasma membrane of the parasite, leading to its death. In the case of intracellular parasites like Plasmodium falciparum (the causative agent of malaria), some dermaseptin derivatives have been shown to cross the host cell membrane to act on the parasite within.
Antiviral Activities and Proposed Mechanisms
Certain members of the dermaseptin family have been reported to exhibit antiviral activity. For example, Dermaseptin S4 has been shown to inhibit the infectivity of Herpes Simplex Virus 1 & 2. Another member, Dermaseptin 01, has demonstrated activity against Dengue virus type 2. However, it is noteworthy that Dermaseptin B2 was found to be ineffective or even enhance the infectivity of the Zika virus in one study. This highlights the specificity of antiviral action among different dermaseptins.
The proposed antiviral mechanisms are varied. For enveloped viruses, dermaseptins may directly interact with and disrupt the viral envelope, preventing attachment and entry into host cells. It has also been suggested that these peptides can interfere with the early stages of the viral replication cycle after the virus has entered the host cell.
Immunomodulatory Properties in Cellular and Pre-clinical Models
Beyond their direct antimicrobial effects, many antimicrobial peptides, including members of the dermaseptin family, are known to possess immunomodulatory properties. frontiersin.org These peptides can influence the host's immune response to infection.
Modulation of Cytokine Production and Inflammatory Responses
While direct experimental evidence for the immunomodulatory activities of this compound is not currently available in scientific literature, the broader dermaseptin family has been associated with immunomodulation. Some dermaseptins have been shown to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent stimulator of inflammatory responses. By neutralizing LPS, these peptides can potentially dampen the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, thereby mitigating excessive inflammation that can lead to sepsis. The ability of some antimicrobial peptides to modulate cytokine production has been documented. For example, certain peptides can inhibit the production of inflammatory cytokines induced by TLR (Toll-like receptor) agonists. researchgate.net
Chemotactic Effects on Immune Cells
Antimicrobial peptides are recognized not only for their direct killing of pathogens but also for their role as danger signals that recruit immune cells to infection sites. nih.gov Several members of the dermaseptin family have demonstrated such chemotactic capabilities. For instance, Dermaseptin S9 is known to be chemotactic for human leukocytes. nih.gov
A notable example is Dermaseptin DA4 (DRS-DA4), isolated from the Mexican frog Pachymedusa dacnicolor, which was identified specifically based on its chemotactic properties. nih.govresearchgate.net DRS-DA4 acts as a potent chemoattractant for human leukocytes, including both neutrophils and monocytes. nih.govresearchgate.net Interestingly, this chemotactic function is not universal across the entire dermaseptin family, even among closely related peptides. Dermaseptin B2, which shares a high degree of sequence homology with other dermaseptins, was found to be incapable of inducing the directional migration of leukocytes. nih.govresearchgate.net This highlights the specificity of this immunomodulatory function, suggesting that subtle structural differences between dermaseptin variants determine their ability to attract immune cells.
Impact on Phagocytic Activity
Beyond attracting immune cells, dermaseptins can also influence their effector functions, such as phagocytosis. Cationic antimicrobial peptides are known to activate cells of the innate immune system, including monocytes and macrophages. nih.gov Research has shown that Dermaseptin-01 can increase the phagocytic capacity of macrophages in a BALB/c mouse model. nih.gov Furthermore, Dermaseptin S1 has been observed to stimulate the microbicidal activities of both rat and human leukocytes. nih.govnih.gov
In chronic infections, some pathogens can create an immunosuppressive environment that inhibits the phagocytic function of macrophages. biorxiv.org The immunomodulatory capabilities of dermaseptins may help counteract this. For example, the dermaseptin DMS-DA6 has been studied for its potential to modulate leukocyte populations and cytokine production in infected tissues, which could restore the phagocytic and apoptotic functions of macrophages to enhance bacterial elimination. biorxiv.orgbiorxiv.org
Anti-biofilm Formation and Dispersal Capabilities
Bacterial biofilms, which are structured communities of cells encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Members of the dermaseptin family, particularly derivatives of Dermaseptin S4, have shown significant capabilities in both preventing the formation of biofilms and disrupting established ones.
These peptides exhibit concentration-dependent anti-biofilm activities against a range of pathogenic bacteria. Studies using derivatives like K₄S₄ and K₄K₂₀S₄ have demonstrated potent activity against biofilms of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The mechanism appears to involve inhibiting the proliferation of biofilm cells and permeating the bacterial cells within the biofilm structure. For example, the presence of the K₄S₄ derivative was shown to completely stop the growth of P. aeruginosa biofilms under dynamic flow conditions.
Table 1: Effect of Dermaseptin S4 Derivatives on the Survival of Cells within Mature Biofilms This table summarizes the activity of different Dermaseptin S4 derivatives against the viability of cells in established biofilms of various bacterial strains.
Synergistic Effects with Other Antimicrobial Agents
A significant aspect of the therapeutic potential of antimicrobial peptides is their ability to work in concert with other antimicrobial agents, including other peptides and conventional antibiotics. The dermaseptin family has been noted for its capacity for synergistic action. When different dermaseptins are combined, the antimicrobial activity of the mixture can be dramatically enhanced, in some cases showing a 100-fold increase in potency compared to the individual peptides.
This synergistic potential is crucial in the context of growing antibiotic resistance. Because dermaseptins typically act by disrupting the physical structure of the bacterial membrane, it is less likely for bacteria to develop resistance compared to antibiotics that target specific metabolic pathways or proteins. nih.govfrontiersin.org This different mode of action suggests that dermaseptins could be used in combination therapies to treat infections caused by multidrug-resistant bacteria, potentially restoring the efficacy of older antibiotics or creating a more potent antimicrobial effect. nih.gov
Table of Mentioned Compounds
Structure Activity Relationship Sar Studies of Dermaseptin Drg2 and Analogues
Comprehensive research detailing the design, synthesis, and comparative activity of truncation and substitution analogues specifically derived from Dermaseptin (B158304) DRG2 is not presently found in the reviewed scientific literature. While SAR studies are common for the dermaseptin family, such as for Dermaseptin S4 and B2, these specific analyses have not been published for DRG2 itself. mdpi.comnih.govnih.gov
Role of Peptide Length and C-terminal Modifications on Activity
There is a lack of specific studies investigating how peptide length or modifications to the C-terminus of Dermaseptin DRG2 affect its biological activity. For other dermaseptins, C-terminal amidation is a common modification that can enhance stability and activity by neutralizing the negative charge of the C-terminal carboxyl group, but experiments confirming this effect on DRG2 are not available. lifetein.com Similarly, studies on truncated versions of DRG2 to determine the minimal active sequence have not been reported. nih.govnih.gov
Significance of Hydrophobicity, Cationicity, and Helical Content in Biological Potency
The biological potency of antimicrobial peptides like dermaseptins is generally linked to their physicochemical properties, including a net positive charge (cationicity), a significant proportion of hydrophobic residues, and the ability to form an α-helical secondary structure. nih.gov These features allow the peptides to selectively interact with and disrupt the negatively charged membranes of microbes. However, specific experimental data quantifying the hydrophobicity, cationicity, and helical content of this compound and correlating these properties directly to its biological potency have not been specifically published.
Targeted Modifications for Enhanced Selectivity and Reduced Host Cell Interaction
Research into targeted modifications of the this compound sequence to improve its selectivity for microbial cells over host cells (e.g., human red blood cells) has not been documented. Such studies often involve altering the balance of hydrophobicity and cationicity to minimize hemolytic activity while retaining or enhancing antimicrobial power, a strategy that has been successfully applied to other dermaseptins but not yet reported for DRG2. mdpi.com
Computational and In Silico Approaches in SAR Analysis
There are no specific publications found that apply computational or in silico methods to analyze the structure-activity relationship of this compound. Such computational approaches are valuable for predicting the effects of amino acid substitutions, analyzing molecular dynamics, and guiding the design of new analogues, but have not been specifically directed towards this peptide in the available literature. dovepress.comuni-bonn.denih.gov
Biosynthesis, Processing, and Gene Regulation of Dermaseptin Drg2
Gene Structure and Organization
The gene encoding Dermaseptin (B158304) DRG2, designated as Drg2, possesses a distinct and compact architectural style typical of many amphibian antimicrobial peptide genes. Research has revealed that the Drg2 gene has a two-exon coding structure. mybiosource.comwikigenes.orgresearchgate.net This organization separates the functional domains of the precursor protein into distinct genetic blocks.
The two exons are interrupted by a single, relatively small intron of 137 base pairs. mybiosource.comresearchgate.netscience.gov
Exon 1 is highly conserved and encodes the initial part of the precursor protein. This includes a 22-residue hydrophobic signal peptide, which is crucial for directing the nascent protein into the secretory pathway, and the first three amino acids of the subsequent acidic propiece. mybiosource.comresearchgate.netscience.gov The conservation of this "secretory cassette" exon across genes for different amphibian peptides suggests it is a fundamental module for exporting these defense molecules.
Exon 2 encodes the remainder of the precursor. This includes the remaining 18 acidic residues of the propiece, a canonical Lys-Arg prohormone processing signal, and the 32-residue progenitor sequence that will become the mature Dermaseptin DRG2 peptide after further processing. mybiosource.comresearchgate.net
This exon-intron arrangement, separating the signal sequence from the final peptide sequence, allows for evolutionary flexibility. It enables different progenitor peptide sequences to be coupled with the conserved secretory machinery, facilitating the rapid diversification of these defense peptides. mybiosource.com
| Gene Component | Description | Size/Length | Encoded Product | Reference |
| Exon 1 | Encodes the N-terminal part of the precursor protein. | - | 22-residue signal peptide and the first 3 residues of the acidic propiece. | mybiosource.comresearchgate.netscience.gov |
| Intron | A non-coding sequence separating the two exons. | 137 bp | Not applicable. | mybiosource.comresearchgate.netscience.gov |
| Exon 2 | Encodes the C-terminal part of the precursor protein. | - | Remaining 18 residues of the acidic propiece, the Lys-Arg processing signal, and the 32-residue this compound progenitor sequence. | mybiosource.comresearchgate.net |
Precursor Protein Synthesis and Post-Translational Processing
Like most secreted peptides, this compound is synthesized as a larger, inactive precursor protein known as a preproprotein. This multi-part structure ensures the peptide remains inert until it is needed and is correctly trafficked within the cell. The synthesis and processing follow a multi-step pathway.
The precursor, prepro-dermaseptin, has a standard tripartite structure:
Signal Peptide: An N-terminal 22-amino acid sequence that guides the entire precursor protein into the endoplasmic reticulum for entry into the secretory pathway. researchgate.net This signal peptide is almost identical across many dermaseptin family members.
Acidic Propiece: Following the signal peptide is a highly acidic region of 21-23 residues. This domain is thought to play a role in the correct folding of the precursor and may protect the host cell from the lytic activity of the mature peptide.
Progenitor Sequence: At the C-terminus lies the sequence for the mature this compound. This region is separated from the acidic propiece by a specific cleavage site, typically a Lys-Arg di-basic pair, which is recognized by proprotein convertase enzymes. mybiosource.comresearchgate.net
The post-translational processing involves several key enzymatic steps:
Signal Peptide Cleavage: Upon entry into the endoplasmic reticulum, the signal peptide is cleaved off, converting the preproprotein into a proprotein.
Proteolytic Cleavage: Within the Golgi apparatus or secretory granules, proprotein convertases recognize and cleave at the Lys-Arg site, liberating the mature this compound peptide from the acidic propiece. mybiosource.comresearchgate.net
C-terminal Amidation: In many dermaseptins, the C-terminus of the mature peptide is amidated. This modification, which often requires a C-terminal glycine (B1666218) residue in the progenitor sequence to act as an amide donor, can enhance the peptide's stability and biological activity. researchgate.net
| Precursor Region | Function | Key Features | Reference |
| Signal Peptide | Directs protein to the secretory pathway. | 22 residues; hydrophobic; highly conserved. | researchgate.net |
| Acidic Propiece | May assist in folding and prevent premature activity. | ~21-23 residues; highly acidic; conserved. | mybiosource.comresearchgate.net |
| Processing Signal | Site for enzymatic cleavage to release the mature peptide. | Lys-Arg (KR) di-basic pair. | mybiosource.comresearchgate.net |
| Progenitor Sequence | The sequence that becomes the final, active peptide. | 32 residues for DRG2. | mybiosource.com |
Cellular Localization and Secretion Pathways within Amphibian Glands
This compound and other antimicrobial peptides are synthesized and stored in specialized structures within the amphibian skin known as granular glands. nih.govnih.gov These glands function as reservoirs of chemical defense compounds.
Immunofluorescence studies have confirmed that dermaseptin precursors are specifically localized within the serous granular glands of the frog's skin. These glands are distributed across the skin and are responsible for producing and storing a cocktail of bioactive peptides. Evidence also suggests that specific subtypes of these glands may specialize in the production and storage of particular dermaseptin family members, allowing for a tailored defensive secretion.
The release of these peptides is not continuous but is triggered by external stimuli, such as physical injury, stress, or an attempted predator attack. nih.gov This stimulation triggers the contraction of myoepithelial cells surrounding the granular glands, leading to a massive and synchronous discharge of their contents onto the skin's surface. This secretion mechanism is described as holocrine, involving the rupture of the gland's plasma membrane and the extrusion of its entire granular content through a duct to the skin surface. This process ensures that a high concentration of antimicrobial peptides, including this compound, is rapidly deployed to protect the frog from invading pathogens or to deter predators.
Transcriptional Regulation and Environmental Inducers of this compound Expression
The regulation of Drg2 gene expression is a critical aspect of the frog's ability to respond to environmental threats. While specific transcriptional activators and environmental inducers for this compound are not extensively detailed in current literature, the regulation of amphibian antimicrobial peptide genes in general provides a framework for understanding its control.
The expression of antimicrobial peptides is a key part of the innate immune response and is often inducible. Studies on other amphibian peptides have shown that the promoter regions of their genes contain recognition sites for various nuclear factors, indicating complex transcriptional control. nih.govresearchgate.net One of the key regulatory pathways implicated is the NF-κB/IκBα system, which is a central regulator of immune and inflammatory responses in many vertebrates. nih.govresearchgate.net It is plausible that the Drg2 gene promoter also contains binding sites for such transcription factors, allowing its expression to be upregulated in response to infection.
Environmental triggers are crucial for inducing the expression and secretion of these defense peptides.
Pathogen Exposure: The primary inducer for the synthesis of antimicrobial peptides is the presence of microorganisms. This allows the frog to mount a defense precisely when needed.
Stress and Injury: As secretion is triggered by stress and physical harm, these events likely also signal for the replenishment of peptide stores through increased gene transcription. nih.gov
Temperature: In a related amphibian, the expression of an antimicrobial peptide was found to be regulated by environmental temperature, suggesting that climatic conditions can influence the readiness of the frog's chemical defense system. biologists.com
While research on human DRG2 (a developmentally regulated GTP-binding protein with the same name) has identified the Sp1 transcription factor as a regulator of its basal expression, it is important to note that this finding pertains to the human gene and its role in cell growth, not the amphibian antimicrobial peptide. nih.govnih.gov Further research is needed to identify the specific transcription factors and environmental signals that directly control the expression of the amphibian this compound gene.
Advanced Methodological Approaches in Dermaseptin Drg2 Research
Peptide Synthesis and Purification Techniques for Functional Studies
The production of Dermaseptin (B158304) DRG2 for research purposes primarily relies on solid-phase peptide synthesis (SPPS). This method allows for the precise, residue-by-residue construction of the peptide chain on a solid support. Following synthesis, the crude peptide is cleaved from the resin and subjected to purification, most commonly through reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and correct molecular mass of the synthetic peptide are then verified using techniques such as mass spectrometry. nih.govnih.gov For instance, the synthesis of a dermaseptin can be achieved by the solid-phase method, with the resulting synthetic peptide being indistinguishable from the natural form in its chromatographic properties and mass spectrometry analysis. nih.gov
The purification process often involves a multi-step protocol to ensure the homogeneity of the peptide. An initial molecular sieve filtration can be followed by ion-exchange chromatography and finally RP-HPLC. nih.gov This rigorous purification is crucial for obtaining a highly pure peptide sample, which is essential for accurate functional and structural studies.
Biophysical Characterization Methods (e.g., Circular Dichroism, NMR Spectroscopy, Mass Spectrometry for structural dynamics)
Understanding the three-dimensional structure of Dermaseptin DRG2 is fundamental to deciphering its mechanism of action. Several biophysical techniques are employed for this purpose.
Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. creative-proteomics.comphotophysics.com For dermaseptins, CD spectra have revealed that they typically adopt an α-helical conformation in hydrophobic environments that mimic the lipid bilayer of microbial membranes. nih.gov This conformational change is a key aspect of their antimicrobial activity. CD spectroscopy can provide quantitative estimates of the helical content, offering insights into the peptide's structural response to membrane interaction. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information. Multi-dimensional NMR techniques can be used to determine the solution structure of peptides, including the precise arrangement of atoms and the dynamics of the molecule. nih.gov For membrane-active peptides like this compound, NMR studies in the presence of micelles or bicelles can reveal the structure of the peptide when bound to a membrane-mimicking environment.
Mass Spectrometry (MS) is indispensable for verifying the primary structure and molecular weight of this compound. nih.gov Techniques like Fast Atom Bombardment (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide precise molecular mass measurements. nih.govembrapa.br Tandem mass spectrometry (MS/MS) can be used for de novo sequencing to confirm the amino acid sequence of the peptide. embrapa.br
Membrane Interaction Studies (e.g., Liposome (B1194612) Leakage Assays, Atomic Force Microscopy, Fluorescence Spectroscopy)
The primary target of this compound is the microbial cell membrane. Therefore, studying its interaction with model membranes is crucial.
Liposome Leakage Assays are used to quantify the membrane-disrupting activity of the peptide. These assays typically involve encapsulating a fluorescent dye, such as calcein (B42510) or the ANTS/DPX pair, within liposomes. nih.govdiva-portal.org Upon addition of this compound, the disruption of the liposome membrane leads to the leakage of the dye, which can be measured as an increase in fluorescence. nih.gov This provides a quantitative measure of the peptide's ability to permeabilize lipid bilayers.
Atomic Force Microscopy (AFM) allows for the direct visualization of the effect of this compound on lipid bilayers at the nanoscale. nih.govmdpi.com AFM can provide topographical images of supported lipid bilayers before and after the addition of the peptide, revealing structural changes such as pore formation, membrane thinning, or other disruptive effects. nih.govub.edu
Fluorescence Spectroscopy offers a versatile approach to study various aspects of peptide-membrane interactions. The intrinsic fluorescence of tryptophan residues within the peptide can be used to probe the peptide's local environment and its insertion into the lipid bilayer. nih.gov Other fluorescence-based assays can provide further details on the mechanism of membrane disruption.
Cell-Based Assays for Antimicrobial and Immunomodulatory Profiling (e.g., MIC/MBC, Flow Cytometry)
To assess the biological activity of this compound, a variety of cell-based assays are employed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods to quantify the antimicrobial potency of the peptide. nih.gov The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.govcreative-biolabs.com These values are determined for a range of bacteria and fungi to establish the antimicrobial spectrum of the peptide.
Flow Cytometry can be used to investigate the immunomodulatory effects of this compound on host cells. This technique allows for the analysis of various cellular parameters, such as cell viability, apoptosis, and the expression of cell surface markers, providing insights into how the peptide might influence the host's immune response.
Molecular Biology Techniques for Gene Expression and Mutagenesis Studies
Molecular biology techniques are essential for understanding the genetic basis of this compound and for creating variants with improved properties.
Gene Expression Profiling can be used to study how cells respond to treatment with this compound at the genetic level. wikipedia.org Techniques like semi-quantitative RT-PCR can be used to analyze the expression of specific genes in response to the peptide. nih.gov This can reveal the cellular pathways affected by the peptide's activity. The genes for some dermaseptins, such as Drg2, have been cloned and shown to have a two-exon structure. nih.gov
Site-Directed Mutagenesis is a powerful tool for investigating the structure-activity relationship of this compound. wikipedia.orgbio-rad.com By systematically replacing specific amino acid residues, researchers can identify which parts of the peptide are crucial for its antimicrobial activity, selectivity, and structure. wikipedia.org This information is invaluable for the rational design of new peptide analogs with enhanced therapeutic potential. nih.gov
High-Throughput Screening Methodologies for Activity and Selectivity Assessment
To efficiently screen for novel dermaseptin variants or other compounds with desired activities, high-throughput screening (HTS) methodologies are employed. japsonline.comaxxam.com HTS allows for the rapid testing of large libraries of compounds against specific targets or in cell-based assays. nih.govresearchgate.net These automated platforms can measure various endpoints, such as fluorescence or luminescence, to identify "hits" with promising antimicrobial or immunomodulatory properties. nih.govjapsonline.com HTS is crucial for accelerating the discovery and development of new drug candidates based on the this compound scaffold.
Table of Research Findings for Dermaseptin Peptides
| Dermaseptin Variant | Microorganism | MIC (µM) | MBC (µM) | Source Organism |
|---|---|---|---|---|
| DRS-CA-1 | S. aureus | 4 | 8-16 | Phyllomedusa camba |
| DRS-CA-1 | E. coli | 4 | 8-16 | Phyllomedusa camba |
| DRS-CA-1 | C. albicans | 4 | 8-16 | Phyllomedusa camba |
| DRS-DU-1 | S. aureus | 4 | 8-16 | Callimedusa duellmani |
| DRS-DU-1 | E. coli | 4 | 8-16 | Callimedusa duellmani |
| DRS-DU-1 | C. albicans | 4 | 8-16 | Callimedusa duellmani |
| DRS-DU-1 | MRSA | 4 | 8-16 | Callimedusa duellmani |
| DRS-DU-1 | P. aeruginosa | 4 | 8-16 | Callimedusa duellmani |
Comparative and Evolutionary Perspectives of Dermaseptin Drg2
Comparison of Dermaseptin (B158304) DRG2 with Other Dermaseptin Subfamilies
The dermaseptin superfamily is a diverse collection of antimicrobial peptides (AMPs) found in the skin secretions of Phyllomedusine frogs. researchgate.net While genetically related, they have diverged into several subfamilies, each with distinct structural and functional characteristics. researchgate.net Dermaseptin DRG2 belongs to the dermaseptin B subfamily, isolated from the frog Phyllomedusa bicolor. nih.govmdpi.com
A key feature uniting these subfamilies is the remarkable conservation of their precursor organization. researchgate.net Precursors for vastly different peptides, including dermaseptins, dermatoxins, phylloxins, and even the opioid peptides dermorphins and deltorphins, share extensive sequence identity in their N-terminal preproregions, which include a signal peptide and an acidic spacer. researchgate.netnih.govresearchgate.net This shared "secretory cassette" ensures the peptides are directed into the secretory pathway. nih.govresearchgate.net
The primary differences lie in the C-terminal domain of the precursor, which encodes the mature peptide. researchgate.net This region is subject to rapid evolution, leading to the functional diversity observed across subfamilies. For instance, while Dermaseptin B peptides like DRG2 are broad-spectrum antimicrobial agents, dermatoxins exhibit a narrower spectrum, being particularly effective against Gram-positive bacteria and mollicutes. researchgate.net Phylloxin, another related peptide, has a structure with no significant homology to the dermaseptins, demonstrating the extent of functional divergence from a common ancestral gene. researchgate.netresearchgate.net
Table 1: Comparison of Dermaseptin Subfamilies and Related Peptides
| Feature | Dermaseptin B (incl. DRG2) | Dermatoxin | Phylloxin |
| Primary Function | Broad-spectrum antimicrobial | Narrow-spectrum antimicrobial | Antimicrobial |
| Structure | Amphipathic α-helical | Amphipathic, but distinct sequence | Amphipathic α-helical, no sequence homology to Dermaseptin B |
| Precursor Structure | Conserved N-terminal preproregion, variable C-terminal mature peptide | Highly conserved N-terminal preproregion, variable C-terminal mature peptide | Derived from a dermaseptin/dermorphin-like precursor |
| Source | Phyllomedusa bicolor | Phyllomedusa bicolor | Phyllomedusa bicolor |
Evolutionary Divergence and Conservation of this compound Genes
The gene encoding this compound, designated Drg2, provides a clear example of the evolutionary mechanisms that generate peptide diversity. The Drg2 gene possesses a two-exon structure. nih.govscience.govscience.gov
Exon 1 (Conserved): This exon is highly conserved across the dermaseptin superfamily. nih.gov It encodes a 22-residue hydrophobic signal peptide and the initial amino acids of an acidic propiece. nih.govscience.gov The remarkable similarity of this "secretory cassette" exon across genes that produce functionally distinct peptides suggests it was recruited early in amphibian evolution to direct diverse molecules into the secretory pathway. nih.govresearchgate.net
Exon 2 (Variable): This exon contains the genetic information for the remainder of the acidic propiece, a Lys-Arg processing signal, and the 32-residue mature this compound peptide. nih.govscience.govresearchgate.net This region is subject to intense positive selection, characterized by gene duplications and hypermutation, which drives the diversification of the final peptide product. researchgate.net
A compelling case of evolutionary divergence is seen in the relationship between the Drg2 gene and another dermaseptin gene, Drg1g2. nih.govresearchgate.net Structural analysis suggests that Drg1g2 arose from an ancestral Drg2-like gene through a recent amplification of a portion of the second exon and the 3'-untranslated region. nih.govscience.gov This event resulted in the Drg1g2 gene having a third coding exon and encoding a second dermaseptin sequence, illustrating how gene duplication and rearrangement can rapidly expand the peptide arsenal. nih.govresearchgate.net
Adaptive Significance of this compound Diversity in Amphibian Defense
The diversity within the dermaseptin superfamily, driven by the genetic mechanisms described above, holds significant adaptive value for amphibians. Living in pathogen-rich environments with highly permeable skin, amphibians rely on a potent chemical defense system as a first line of defense against microbial invasion. researchgate.netnih.gov
The evolutionary strategy of combining a conserved secretory signal with a hypervariable mature peptide region allows for the creation of a vast "combinatorial peptide library" at a minimal metabolic cost. researchgate.netresearchgate.net This diversity ensures that the frog's skin secretions contain a complex mixture of antimicrobial peptides with different specificities and potencies. researchgate.net
Cross-Species Analysis of Antimicrobial Peptide Homologs
Homologs of dermaseptin peptides are found across the Phyllomedusa genus and in other related frogs, highlighting a shared ancestral origin. nih.gov For example, Dermaseptin-S1 was isolated from Phyllomedusa sauvagii, while Dermaseptin-B2 (DRS-B2), a close relative of DRG2, comes from Phyllomedusa bicolor. mdpi.com More distant but structurally related peptides have been identified in other species, such as the ranalexins from frogs of the Rana genus, which are also cationic antimicrobial peptides, though they feature a disulfide bond not typical of dermaseptins. apsnet.org
Analysis of these homologs reveals a pattern of conserved N-terminal regions in the mature peptides, which are crucial for their amphipathic helical structure and membrane interaction, alongside variability in other regions. nih.gov For instance, two novel dermaseptin-like peptides from Pachymedusa dacnicolor share an identical N-terminal heptapeptide (B1575542) sequence (GMWSKIK) with each other. nih.gov This pattern of conserved and variable regions within the mature peptide itself suggests that evolution fine-tunes the activity and spectrum of these molecules while preserving the core structural motif required for their antimicrobial function.
Table 2: Sequence Comparison of Dermaseptin Homologs
| Peptide | Organism | Sequence |
| Dermaseptin-B2 | Phyllomedusa bicolor | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ |
| Dermaseptin-PD-1 | Pachymedusa dacnicolor | GMWSKIKNAGKAAGKAALGAVKNLIK |
| Dermaseptin-PD-2 | Pachymedusa dacnicolor | GMWSKIKNAGKAAAKAAGKAVLTKLF |
| Dermaseptin-S1 | Phyllomedusa sauvagii | ALWKTLLKKVLKAAAKAALNAVLVGANA |
This cross-species comparison underscores a modular evolutionary approach, where a successful molecular template—the amphipathic α-helix—is maintained and diversified across different species to meet specific ecological and pathological pressures.
Conceptual Research Avenues and Future Trajectories for Dermaseptin Drg2
Derivation of Novel Antimicrobial Leads for Preclinical Development
The primary and most immediate application for Dermaseptin (B158304) DRG2 is as a template for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance. nih.govnih.gov The dermaseptin family exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and certain viruses. nih.govresearchgate.netnih.gov The development of novel leads from Dermaseptin DRG2 would involve rational design and chemical synthesis of analogues to optimize potency and selectivity.
Research on other dermaseptins has demonstrated that structural modifications can dramatically alter antimicrobial efficacy and target specificity. researchgate.net Strategies for deriving new leads from the DRG2 sequence include amino acid substitutions to enhance amphipathicity and net positive charge, which are critical for the membrane-disrupting mechanisms common to these peptides. wikipedia.orgnih.gov For instance, derivatives of Dermaseptin S4 have been engineered that show potent activity against multidrug-resistant bacteria like Acinetobacter baumannii and the intracellular parasite Plasmodium falciparum. nih.govnih.gov These studies provide a clear blueprint for the preclinical development of DRG2-based compounds.
Table 2: Potential Modifications to this compound for Enhanced Antimicrobial Activity
| Modification Strategy | Rationale / Expected Outcome | Supporting Principle Source |
|---|---|---|
| Lysine (B10760008) Substitution | Increase net positive charge to enhance binding to negatively charged bacterial membranes. | wikipedia.orgnih.gov |
| Tryptophan/Arginine Substitution | Enhance membrane interaction and penetration. | nih.gov |
| Sequence Truncation | Identify the minimal active core sequence to reduce synthesis cost and potential toxicity. | nih.gov |
| Hybrid Peptides | Combine the DRG2 sequence with other peptide fragments to create synergistic or novel activities. | science.gov |
Potential as a Template for Immunomodulatory Compound Design
Beyond direct antimicrobial action, many AMPs, including dermaseptins, possess immunomodulatory properties. unb.brnih.gov This dual functionality opens a significant avenue for research, positioning this compound as a template for compounds that can both fight infection and modulate the host's immune response. Certain peptides can suppress the production of pro-inflammatory mediators such as nitric oxide and various interleukins. science.gov Other research has highlighted the potential for peptides to act as endotoxin-neutralizing compounds, which is a critical function in treating sepsis. dharma.org.pl
While direct studies on the immunomodulatory effects of DRG2 are nascent, the established activities within the dermaseptin family provide a strong rationale for its investigation. unb.brnih.gov Future work would involve screening DRG2 and its derivatives for the ability to modulate cytokine production in immune cells and exploring their potential in models of inflammatory disease and sepsis.
Investigation of Unexplored Biological Targets and Pathways
The primary mechanism of action for most dermaseptins is the permeabilization and disruption of microbial cell membranes, often described by the "barrel-stave" or "carpet-like" models. researchgate.netnih.govnih.gov This interaction is relatively non-specific, which is thought to reduce the likelihood of resistance development. researchgate.net However, this may not be the complete picture.
Future research should aim to uncover more subtle and potentially unexplored biological interactions. For example, studies on dermaseptin S4 derivatives against malaria have shown that the peptides can traverse the multiple membranes of an infected red blood cell to act directly on the intracellular parasite's plasma membrane. nih.gov This suggests an ability to interact with specific cellular components or pathways beyond simple membrane lysis. A patent has also described the potential for modified polypeptides like this compound to modulate specific biological pathways, including acting as an antagonist or agonist. googleapis.com The unique genetic organization of the Drg2 gene, with its signal peptide and progenitor sequence on separate exons, suggests an evolutionary modularity that may have allowed for the development of diverse functions and targets. nih.gov
Development of Advanced Delivery Concepts for Preclinical Applications (e.g., peptide mimetics, nano-formulations)
A significant hurdle for all peptide-based therapeutics is effective delivery to the target site. researchgate.net Raw peptides often suffer from poor bioavailability and rapid clearance. Advanced drug delivery systems (DDS) are therefore critical for the preclinical advancement of this compound. nih.gov
Several innovative concepts are being explored:
Nano-formulations: Incorporating peptides into nanoparticles can protect them from degradation, improve solubility, and facilitate targeted delivery. researchgate.net Solid-in-oil (S/O) nanodispersion systems have been shown to enhance the permeation of large molecules through the skin, suggesting a potential delivery route for topical applications of DRG2. kyushu-u.ac.jp
Biomaterial Immobilization: Dermaseptins can be immobilized onto the surfaces of medical devices or wound dressings to create anti-infective biomaterials, preventing biofilm formation. nih.gov
Carrier Systems: A novel approach proposed for a Dermaseptin S4 analogue involves using human erythrocytes as carriers. wikipedia.org The peptide is loaded onto the red blood cells, transported systemically, and then transfers to microbial cells for which it has a higher affinity, thereby exerting a targeted lytic effect. wikipedia.org
Peptide Mimetics: The design of non-peptide small molecules that mimic the three-dimensional structure and charge distribution of this compound could yield compounds with similar activity but improved oral bioavailability and metabolic stability.
Addressing Challenges in Peptide-Based Therapeutic Research (e.g., stability, proteolytic degradation)
The clinical translation of peptide drugs is frequently hindered by their susceptibility to proteolytic degradation by proteases in the body, leading to short half-lives. researchgate.netfrontiersin.org Addressing this challenge is paramount for the development of this compound.
Several proven strategies exist to enhance peptide stability:
Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with their D-amino acid counterparts at protease-sensitive sites can confer significant resistance to degradation. nih.govfrontiersin.org Crucially, studies with D-isomers of other dermaseptins have shown that this modification does not compromise antimicrobial activity, indicating the mechanism is not dependent on specific chiral interactions. nih.gov
Chemical Modifications: Modifications at the N- and C-termini of the peptide can block the action of exopeptidases. frontiersin.org
Cyclization: Creating a cyclic version of the peptide can make it a poorer substrate for many proteases.
Table 3: Challenges and Mitigation Strategies in Peptide Therapeutic Development
| Challenge | Consequence | Mitigation Strategy | Source |
|---|---|---|---|
| Proteolytic Degradation | Short biological half-life, loss of activity. | Incorporation of D-amino acids or other unnatural amino acids. | nih.govnih.govfrontiersin.org |
| Poor Stability | Reduced shelf-life and in vivo efficacy. | N- and C-terminal modifications, cyclization. | frontiersin.org |
| Renal Clearance | Rapid removal from circulation. | Conjugation to larger molecules (e.g., PEGylation), nano-formulations. | nih.govfrontiersin.org |
Integration with Systems Biology Approaches for Comprehensive Understanding
A systems biology approach offers a path to a more holistic understanding of this compound, moving beyond single-endpoint assays. This involves integrating genomic, proteomic, and functional data to model how the peptide interacts with complex biological systems. The known genetic structure of Drg2 and its evolutionary relationship to other dermaseptin genes provide a rich dataset for such analysis. nih.govresearchgate.net
Computational tools can be used to predict how specific changes in the DRG2 amino acid sequence will affect its structure, reactivity, and function. science.gov By combining these predictions with high-throughput experimental data on antimicrobial activity, cytotoxicity, and immunomodulatory effects, researchers can build comprehensive models. These models can accelerate the design of superior therapeutic leads by predicting off-target effects and identifying the molecular features that confer optimal activity and safety profiles, ultimately streamlining the path to preclinical and clinical evaluation.
Q & A
Q. What is the functional role of DRG2 in cell cycle regulation?
DRG2 regulates G2/M phase progression by modulating the cyclin B1-Cdk1 complex. Knockdown of DRG2 in HeLa cells leads to downregulation of cyclin B1/Cdk1 and upregulation of cell cycle inhibitors (Wee1, Myt1, p21), causing G2/M arrest . Flow cytometry and [³H] thymidine incorporation assays are standard methods to assess DRG2-mediated cell cycle effects.
Q. How is the Drg2 gene associated with antimicrobial peptide production?
The Drg2 gene encodes a precursor protein involved in the synthesis of dermaseptin B2, a skin-derived antimicrobial peptide. Structural studies reveal conserved secretory cassettes in prepro-regions of dermaseptin precursors, suggesting evolutionary specialization in antimicrobial defense mechanisms .
Q. What are the key interaction partners of DRG2 in cellular regulation?
DRG2 specifically binds to DFRP2 (DRG Family Regulatory Protein 2), forming a complex critical for GTPase activity. This interaction is mediated by the DFRP domain, which is essential for structural stability. Immunoprecipitation with domain-specific antibodies (e.g., anti-DRG2 polyclonal antibodies) confirms these interactions .
Advanced Research Questions
Q. How can researchers validate specific interactions between DRG2 and its regulatory proteins?
Co-immunoprecipitation (Co-IP) using epitope-specific antibodies (e.g., Invitrogen’s DRG2 polyclonal antibody, UniProt ID P55039) paired with mass spectrometry identifies binding partners. Structural modeling (e.g., AlphaFold) predicts interface residues, with validation via truncation mutagenesis (e.g., deleting DFRP2 residues 198–243) to assess binding disruption .
Q. What experimental models are suitable for studying DRG2's role in tumorigenesis?
- In vitro: DRG2 knockdown in HeLa cells using CRISPR/Cas9 (e.g., Santa Cruz Biotechnology’s sc-410486 plasmid) coupled with wound-healing assays.
- In vivo: Nude mice xenografts to evaluate tumor growth suppression post-DRG2 knockdown. Flow cytometry and Western blotting quantify cyclin B1/Cdk1 levels .
Q. How can contradictions in DRG protein interaction studies be addressed methodologically?
Contradictions often arise from cross-reactivity of non-specific antibodies. Solutions include:
- Validating antibodies using knockout cell lines.
- Using structural data (e.g., buried surface area analysis: DRG1/DFRP1 interface = 2988 Ų vs. DRG2/DFRP2 = 1697 Ų) to distinguish paralog-specific binding .
- Replicating immunoprecipitation under stringent buffer conditions to reduce false positives .
Q. What omics approaches are recommended for profiling DRG2 expression and function?
- Transcriptomics: GTEx or CCLE datasets to compare DRG2 expression across tissues/cancer cell lines.
- Proteomics: HPA Tissue Protein Expression Profiles (TISSUES Curated Evidence Scores) to map DRG2 localization.
- CRISPR screens: DepMap data identifies cell lines with fitness dependencies on DRG2 .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess DRG2’s role in antimicrobial activity?
- In vitro: Minimum inhibitory concentration (MIC) assays using dermaseptin B2 against bacterial/fungal strains.
- In planta: Genetically modified crops (e.g., potatoes) expressing dermaseptin B1, with longitudinal toxicity studies to evaluate safety (e.g., breakdown kinetics in mammalian systems) .
Q. What statistical methods are appropriate for DRG2-related cell cycle studies?
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., cyclin B1 levels across DRG2-knockdown vs. control).
- GraphPad Prism for dose-response curves (e.g., IC50 calculations for proliferation assays) .
Q. How can GDPR compliance impact DRG2 research involving human data?
GDPR applies to studies using identifiable human data (e.g., gene expression profiles from patient biopsies). Researchers must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
